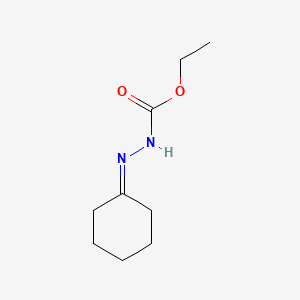
Ethyl 2-cyclohexylidenehydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(cyclohexylideneamino)carbamate is an organic compound with the molecular formula C9H16N2O2. It is a derivative of carbamate, a class of compounds known for their diverse applications in agriculture, medicine, and industry. This compound is characterized by the presence of an ethyl group, a cyclohexylideneamino group, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl N-(cyclohexylideneamino)carbamate can be synthesized through various methods. One common approach involves the reaction of ethyl carbamate with cyclohexylideneamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ethyl N-(cyclohexylideneamino)carbamate often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(cyclohexylideneamino)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: The ethyl and cyclohexylideneamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(cyclohexylideneamino)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ethyl N-(cyclohexylideneamino)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(cyclohexylideneamino)carbamate can be compared with other carbamate derivatives, such as:
Methyl N-(cyclohexylideneamino)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-(phenylideneamino)carbamate: Contains a phenylideneamino group instead of a cyclohexylideneamino group.
Ethyl N-(cyclohexylamino)carbamate: Lacks the double bond in the cyclohexylideneamino group.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their functional groups.
Ethyl N-(cyclohexylideneamino)carbamate stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
6971-92-2 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
ethyl N-(cyclohexylideneamino)carbamate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
MPRXMZOKYLMOLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN=C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















